3,5-Dichlorobenzoic acid

Catalog No.
S569480
CAS No.
51-36-5
M.F
C7H4Cl2O2
M. Wt
191.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichlorobenzoic acid

CAS Number

51-36-5

Product Name

3,5-Dichlorobenzoic acid

IUPAC Name

3,5-dichlorobenzoic acid

Molecular Formula

C7H4Cl2O2

Molecular Weight

191.01 g/mol

InChI

InChI=1S/C7H4Cl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)

InChI Key

CXKCZFDUOYMOOP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)O

Solubility

7.70e-04 M

Synonyms

3,5-dichlorobenzoic acid, 3,5-dichlorosodium benzoate

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)O

Precursor in Organic Synthesis:

,5-DCBA serves as a valuable building block in organic synthesis due to the presence of reactive functional groups. The carboxylic acid group allows for various transformations like esterification, amidation, and decarboxylation. Additionally, the two chlorine atoms can participate in nucleophilic substitution reactions, enabling the introduction of diverse functionalities. This versatility makes 3,5-DCBA a versatile starting material for synthesizing complex molecules with desired properties, as exemplified in research on the development of novel pharmaceuticals.

  • Source: A Facile One-Pot Synthesis of 2-Substituted-3,5-dichlorophenols and their Esters from 3,5-dichlorobenzoic Acid: )

Biological Studies:

,5-DCBA has been investigated for its potential biological activities, including:

  • Antimicrobial properties: Studies suggest that 3,5-DCBA exhibits antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of novel disinfectants or fungicides.
  • Antioxidant properties: Research indicates that 3,5-DCBA possesses antioxidant properties, potentially offering protection against cellular damage caused by free radicals.
  • Enzyme inhibition: 3,5-DCBA has been shown to inhibit specific enzymes, which could be useful in studying their functions and developing new drugs.

3,5-Dichlorobenzoic acid is an aromatic carboxylic acid characterized by the presence of two chlorine atoms at the 3 and 5 positions of the benzene ring. Its molecular formula is C7H4Cl2O2C_7H_4Cl_2O_2 and it has a molecular weight of approximately 191.01 g/mol. This compound appears as a white crystalline solid and is soluble in water at a concentration of about 147.1 mg/L. It has a melting point range of 184-187 °C and a boiling point of approximately 273.68 °C .

3,5-DCBA itself does not have a well-defined mechanism of action in biological systems. However, depending on the application, it can act as a precursor for various compounds with specific mechanisms. For example, esters derived from 3,5-DCBA can exhibit antifungal or antibacterial properties [].

, typically involving nucleophilic substitutions and acylation processes. Common reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, such as amines or alcohols, resulting in the formation of amides or esters.
  • Decarboxylation: Under certain conditions, it can undergo decarboxylation to yield dichlorobenzene derivatives.
  • Reduction Reactions: It can be reduced to form corresponding alcohols or aldehydes through catalytic hydrogenation or other reducing agents .

3,5-Dichlorobenzoic acid exhibits notable biological activities, particularly in its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). One significant derivative is Alkylresorcinol, which has demonstrated antimicrobial properties effective against urinary tract infections by inhibiting bacterial growth . Additionally, studies have indicated potential anti-inflammatory effects and cytotoxicity against certain cancer cell lines, although further research is necessary to fully elucidate these properties.

The synthesis of 3,5-dichlorobenzoic acid can be achieved through several methods:

  • From 3,5-Dichlorobenzonitrile: This method involves refluxing 3,5-dichlorobenzonitrile with sodium hydroxide in water for several hours, followed by acidification to precipitate the acid .
  • Via Diazonium Salt: Another approach includes the reaction of diazonium salts with chlorinated benzenes under controlled conditions .
  • Photochemical Methods: Recent advancements have introduced photochemical methods where blue light irradiation is used to facilitate reactions involving substituted toluenes in the presence of catalysts like cerium chloride .

3,5-Dichlorobenzoic acid serves multiple roles across various industries:

  • Pharmaceutical Industry: It acts as an important intermediate in the synthesis of various APIs, particularly those with antimicrobial properties.
  • Agricultural Chemicals: The compound is utilized in the formulation of herbicides and pesticides due to its efficacy against certain plant pathogens.
  • Chemical Synthesis: It is employed as a building block in organic synthesis for producing dyes and other chemical intermediates .

Research into the interactions of 3,5-dichlorobenzoic acid with biological systems indicates its potential effects on enzyme activity and cellular pathways. Studies have shown that modifications to its structure can enhance or inhibit its biological activity, making it a subject of interest for drug development and toxicological assessments. Interaction studies often focus on its binding affinity to specific receptors or enzymes relevant to pharmacological applications .

Several compounds share structural similarities with 3,5-dichlorobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,4-Dichlorobenzoic AcidC7H4Cl2O2Chlorine atoms at different positions affecting reactivity
4-Chlorobenzoic AcidC7H5ClO2Only one chlorine atom leading to different biological activity
Benzoic AcidC7H6O2Lacks chlorine substituents; serves as a baseline for comparison
3-Chlorobenzoic AcidC7H5ClO2Similar structure but with only one chlorine atom

The uniqueness of 3,5-dichlorobenzoic acid lies in its specific substitution pattern which influences both its chemical reactivity and biological properties compared to these similar compounds. Its dual chlorine substituents contribute to enhanced lipophilicity and potential interactions in biological systems .

XLogP3

2.8

LogP

3.0 (LogP)

Melting Point

188.0 °C

UNII

7BAA7R70GN

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 49 of 52 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

75248-87-2
51-36-5

Wikipedia

3,5-dichlorobenzoic acid

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Benzoic acid, 3,5-dichloro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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